molecular formula C10H13NO B086035 6-Methoxy-1,2,3,4-tetrahydroquinoline CAS No. 120-15-0

6-Methoxy-1,2,3,4-tetrahydroquinoline

Cat. No.: B086035
CAS No.: 120-15-0
M. Wt: 163.22 g/mol
InChI Key: FRXSZNDVFUDTIR-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetrahydroquinoline (6-MeO-THQ) is a bicyclic secondary amine featuring a methoxy substituent at the 6-position of the tetrahydroquinoline scaffold. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of tubulin polymerization inhibitors, anticholinesterase agents, and anticancer derivatives . Its structural versatility allows for modifications that enhance pharmacokinetic properties, such as aqueous solubility and metabolic stability, making it a valuable scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution at electron-deficient positions, particularly when halogen substituents are present.

Example Reaction Pathway
Reaction of N-(2-chloroquinazolin-4-yl)-6-methoxy-1,2,3,4-tetrahydroquinoline (1a ) with amines under microwave irradiation:

Reagent/ConditionsProductYieldSource
Cyclopropylamine, EtOH, 150°CN-(2-cyclopropylamino)-derivative (4a )96%
3-Aminopropanol, EtOH, 150°CN-(2-hydroxypropylamino)-derivative (4b )71%
NaOMe, MeOH, reflux2-Methoxyquinazoline derivative (4e )88%

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable aryl/heteroaryl group introductions.

Buchwald-Hartwig Coupling
Reaction of 6-methoxy-1,2,3,4-tetrahydroquinoline (3 ) with aryl halides:

Aryl HalideCatalyst SystemProductYieldSource
2,4-Dichloroquinazoline (2a )NaHCO₃, EtOH, refluxN-(2-chloroquinazolin-4-yl)-derivative (1a )79%
4-Chloroquinazoline (2b )HCl, i-PrOH, refluxN-(4-quinazolinyl)-derivative (4f )87%
6-Chloro-9H-purine (5a )NaHCO₃, EtOH, refluxN-(6-purinyl)-derivative (6a )75%

Reduction and Oxidation

Controlled redox reactions modify the tetrahydroquinoline core and substituents.

Reduction Reactions

Starting MaterialReagent/ConditionsProductOutcomeSource
Ester derivative (3a )LiAlH₄, THF, 0°CHydroxymethyl derivative (3b )Quantitative conversion
Ketone intermediateNaBH₄, MeOH6-Methoxy-1-methyl-THQ-3-methanol (10 )85% yield

Oxidation Reactions
While direct oxidation data is limited, analogous tetrahydroquinolines are oxidized to quinoline derivatives using KMnO₄ or CrO₃ .

Functional Group Transformations

The compound’s methoxy and amine groups undergo further derivatization.

Ester Hydrolysis and Amide Formation

Reaction StepReagents/ConditionsProductYieldSource
Ester hydrolysis (4c )NaOH, H₂O/THFCarboxylic acid (4h )92%
Amide coupling (4h )EDCI/HOBt, cyclopropylamineN-Cyclopropylamide (4i )83%

Methylation

SubstrateReagent/ConditionsProductYieldSource
Hydroxymethyl derivative (3b )MeI, NaH, DMFMethoxy derivative (3c )89%

Scientific Research Applications

Pharmaceutical Development

6-Methoxy-1,2,3,4-tetrahydroquinoline serves as a key intermediate in the synthesis of various pharmaceuticals. Its potential neuroprotective properties make it particularly valuable in developing medications for neurological disorders. Research has shown that derivatives of this compound can act as potent inhibitors of tubulin polymerization, targeting the colchicine binding site. For instance, certain derivatives demonstrated high cytotoxicity against human tumor cell lines with GI50 values significantly lower than those of established chemotherapeutics like paclitaxel .

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate for synthesizing more complex molecules. It facilitates the creation of diverse chemical compounds through various reactions such as oxidation and substitution. The synthesis typically involves cyclization reactions using dehydrating agents.

Natural Product Research

Researchers explore the role of this compound in natural products , investigating its effects and interactions within biological systems. This can lead to the discovery of new therapeutic agents derived from natural sources. The compound's structural characteristics allow it to participate in biological pathways that may yield novel insights into drug development .

Material Science

In material science, this compound is applied in developing new materials , particularly polymers. Its incorporation can enhance the physical and chemical properties of these materials, making them suitable for various applications in industries ranging from electronics to packaging .

Analytical Chemistry

The compound is also significant in analytical chemistry , where it is employed in various techniques to identify and quantify substances. Its utility in quality control processes within laboratories highlights its importance in ensuring the reliability and accuracy of chemical analyses .

Summary of Applications

Application AreaDescription
Pharmaceutical DevelopmentKey intermediate for neuroprotective drugs; potent cytotoxic derivatives.
Organic SynthesisUsed as an intermediate for complex molecule synthesis; various reactions.
Natural Product ResearchInvestigates biological interactions; potential for new therapeutic agents.
Material ScienceEnhances properties of polymers and other materials.
Analytical ChemistryUtilized in identifying and quantifying substances; quality control roles.

Case Study 1: Anticancer Activity

A study explored the anticancer potential of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives. The most active derivative exhibited GI50 values ranging from 1.5 to 1.7 nM against several human tumor cell lines, indicating a promising avenue for cancer therapy development .

Case Study 2: Neuroprotective Properties

Research has indicated that modifications to the structure of this compound can enhance its neuroprotective effects. These findings suggest that further exploration into its pharmacological profile could yield effective treatments for neurodegenerative diseases .

Comparison with Similar Compounds

The biological activity, reactivity, and physicochemical properties of 6-MeO-THQ are influenced by substituents at the 6-position. Below is a detailed comparison with structurally analogous tetrahydroquinoline derivatives:

Reactivity in Dehydrogenation Reactions

In plasma-induced dehydrogenation studies, 6-MeO-THQ demonstrated comparable reactivity to unsubstituted 1,2,3,4-tetrahydroquinoline (THQ) and 8-methyl-THQ. The yields were:

  • THQ: 93% (to quinoline, m/z 130)
  • 6-MeO-THQ: 91% (to 6-methoxyquinoline, m/z 160)
2.2.1. Anticholinesterase Activity

6-MeO-THQ derivatives exhibit superior inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) compared to analogs with 6-methyl or hydrogen substituents. For example:

  • 6-MeO-THQ-based compounds: IC₅₀ values in the nanomolar range for AChE, with selectivity ratios (AChE/BuChE) up to 2.64 .
  • 6-Methyl-THQ derivatives : Reduced activity due to steric hindrance and poor fit in the narrower AChE active site gorge .

The methoxy group’s moderate size and electronic properties optimize interactions with enzyme pockets, whereas bulkier substituents (e.g., methyl) reduce binding affinity .

2.2.2. Tubulin Polymerization Inhibition

6-MeO-THQ hybrids (e.g., N-aryl-6-MeO-THQ derivatives) showed potent antitumor activity, with IC₅₀ values <100 nM against cancer cell lines. Modifications at the 2-position of the quinazoline ring (e.g., amino or alkoxy groups) improved metabolic stability compared to non-methoxy analogs . In contrast, quinoline or isoquinoline replacements in the scaffold reduced potency, highlighting the importance of the methoxy-THQ core .

Physicochemical and Pharmacokinetic Properties

  • Aqueous Solubility : The methoxy group enhances solubility compared to hydrophobic substituents (e.g., methyl), facilitating drug delivery .
  • Metabolic Stability : 6-MeO-THQ derivatives exhibit longer half-lives in vitro due to reduced oxidative metabolism, a critical advantage over unsubstituted THQ .

Substituent Effects on Function

Substituent Reactivity (Dehydrogenation Yield) AChE Inhibition Tubulin Inhibition Solubility
6-Methoxy 91% High High High
6-Methyl ~90% (inferred) Moderate Not reported Moderate
Unsubstituted (H) 93% Low Low Low

Key Research Findings

  • Synthetic Utility : 6-MeO-THQ is synthesized via coupling reactions with halogenated heterocycles (e.g., 2,4-dichloroquinazoline) under alkaline conditions .
  • Contradictions: In anti-knock applications, 6-methyl-THQ and N-methyl aniline show comparable effectiveness, suggesting substituent effects vary by application .

Biological Activity

Overview

6-Methoxy-1,2,3,4-tetrahydroquinoline (C10H13NO) is an organic compound notable for its diverse biological activities and potential therapeutic applications. This compound is primarily studied for its role as a tubulin polymerization inhibitor , impacting cancer cell proliferation and offering potential in neurodegenerative disease management.

Chemical Structure and Properties

The chemical structure of this compound features a methoxy group at the 6th position of the tetrahydroquinoline ring. This structural characteristic is critical for its biological activity, particularly in interactions with cellular targets such as tubulin.

Target Interaction : The compound acts primarily as a tubulin polymerization inhibitor by binding to the colchicine site on tubulin. This binding disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Biochemical Pathways : Research indicates that this compound influences several biochemical pathways related to cell growth and apoptosis. Its derivatives have shown significant antitumor activity by inhibiting microtubule formation and affecting cellular signaling pathways involved in cancer progression .

Antitumor Activity

Numerous studies have highlighted the antitumor properties of this compound. For instance:

  • Cytotoxicity Studies : In vitro assays demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Notably, certain derivatives showed GI50 values as low as 1.5 nM against resistant tumor cell lines like KBvin .
  • Microtubule Depolymerization : Compounds derived from this compound were found to cause significant microtubule depolymerization at concentrations around 10 µM, indicating their potential as effective chemotherapeutic agents .

P-Glycoprotein Inhibition

Recent research has also identified the potential of this compound derivatives as P-glycoprotein (P-gp) inhibitors , which can enhance drug efficacy by preventing drug efflux in multidrug-resistant cancer cells. Compounds exhibiting P-gp inhibition were found to be significantly more effective than standard treatments like verapamil .

Comparative Biological Activity Table

Compound NameStructural FeaturesBiological Activity
This compoundMethoxy group at position 6Antitumor activity; tubulin polymerization inhibitor
N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolineAryl substitutions at nitrogenEnhanced cytotoxicity against resistant cell lines
7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinolineFluorine at position 7Antitumor and antimicrobial properties

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the cytotoxic effects of various synthesized derivatives of this compound against human cancer cell lines EPG85-257RDB and EPG85-257P. The results indicated that certain compounds demonstrated significant inhibition of cell proliferation and enhanced P-gp inhibition compared to traditional chemotherapy agents .
  • In Vivo Studies : In xenograft models using MDA-MB-435 cells, selected compounds exhibited promising antitumor effects with manageable toxicity profiles. These findings suggest a potential pathway for clinical applications in treating resistant cancers .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Methoxy-1,2,3,4-tetrahydroquinoline?

The synthesis typically involves coupling reactions and cyclization strategies. For example, the compound can be synthesized by reacting this compound with halo-quinazolines or purines under alkaline or acidic conditions. A notable method uses Pd(OAc)₂ and X-phos in toluene to achieve N-aryl substitutions with yields exceeding 70% . Green synthesis approaches, such as using acidic ionic liquids (e.g., [NMPH]H₂PO₄), offer recyclable catalysis, achieving high selectivity and avoiding toxic metal catalysts .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • ¹H/¹³C NMR : Signals for the methoxy group (δ ~3.82 ppm) and tetrahydroquinoline protons (δ 2.10–4.59 ppm) confirm structural integrity .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 282 [M+H]⁺) validate purity .
  • HPLC : Used to confirm >95% purity post-synthesis .

Q. How can the methoxy group be selectively demethylated for functionalization?

BBr₃ is a standard reagent for demethylation, requiring one equivalent per methoxy group. This method yields hydroxy analogues (e.g., 5-hydroxy derivatives) in high yields, critical for structure-activity relationship (SAR) studies .

Q. What are key considerations for designing green synthesis protocols?

  • Catalyst choice : Acidic ionic liquids (e.g., [NMPH]H₂PO₄) enable recyclability (≥5 cycles) and reduce waste .
  • Solvent selection : Ethanol or water-based systems minimize environmental impact .

Advanced Research Questions

Q. How can regioselectivity be controlled in electrophilic substitution reactions?

Regioselectivity is influenced by substituent directing effects and reaction conditions. For nitration, protecting the amine group (e.g., via protonation or acetylation) directs electrophiles to the 6-position. Computational studies (B3LYP/6-31++G**) support that the methoxy group’s electron-donating nature enhances para/ortho selectivity .

Q. What catalytic systems improve efficiency in hydrogenation/dehydrogenation reactions?

  • Hydrogenation : TiO₂-S with hydrosilane/ethanol achieves 80–90% conversion for fluorinated analogues .
  • Dehydrogenation : Fe-ISAS/CN catalysts (atomically dispersed Fe on N-doped carbon) provide 100% selectivity for quinoline derivatives, outperforming nanoparticle-based systems .

Q. How do structural modifications at the 2-position impact biological activity?

Introducing substituents (e.g., amino or alkoxy groups) at the 2-position enhances aqueous solubility and metabolic stability without compromising antitumor potency. For example, 2-methylamino derivatives show improved tubulin polymerization inhibition (IC₅₀ < 50 nM) compared to unsubstituted analogues .

Q. What role do heteroaromatic substitutions play in tubulin inhibition?

Replacing the quinazoline ring with purine or isoquinoline moieties alters binding affinity. Molecular docking reveals that purine derivatives (e.g., compound 6a ) exhibit stronger interactions with tubulin’s colchicine site, correlating with enhanced cytotoxicity in vitro .

Q. How do computational studies aid reaction mechanism elucidation?

Density Functional Theory (DFT) calculations model transition states and intermediate stability. For nitration, protonated intermediates favor 6-substitution due to lower activation energy (~15 kcal/mol difference vs. 8-position), aligning with experimental regioselectivity .

Q. What strategies resolve contradictions in catalytic performance data?

  • Control experiments : Compare metal-free vs. metal-catalyzed systems to isolate catalyst effects .
  • Isotopic labeling : Track hydrogen transfer pathways in dehydrogenation/hydrogenation cycles .

Properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydroquinoline
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InChI

InChI=1S/C10H13NO/c1-12-9-4-5-10-8(7-9)3-2-6-11-10/h4-5,7,11H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FRXSZNDVFUDTIR-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=CC2=C(C=C1)NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H13NO
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DSSTOX Substance ID

DTXSID3059505
Record name Quinoline, 1,2,3,4-tetrahydro-6-methoxy-
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Molecular Weight

163.22 g/mol
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CAS No.

120-15-0
Record name 6-Methoxy-1,2,3,4-tetrahydroquinoline
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Record name Quinoline, 1,2,3,4-tetrahydro-6-methoxy-
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Record name Methyl 1,2,3,4-tetrahydro-6-quinolyl ether
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Synthesis routes and methods I

Procedure details

A mixture of 6-methoxyquinoline (69 μL, 0.5 mmol), ammonium formate (0.32 g, 5.0 mmol), and 10% Pd/C (0.05 g) in anhydrous MeOH (5 mL) was microwaved for 900 s at 100° C. The mixture was filtered and 2M HCl in Et2O (1.5 mL) was added. The product was redissolved in H20/DCM and the aqueous layer basified with 0.1M aq. NaOH (pH 8). After extracting three times with DCM, the organic layer was concentrated to give the product in 89% yield. The product was used without further purification. LC/MS (10-99%) M/Z: M+1 obs=164.0; tR=0.40 min.
Quantity
69 μL
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.05 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

6-Methoxyquinoline (1.00g) was dissolved in absolute ethanol (20 ml) and hydrogenated under pressure in the presence of 10% palladium on charcoal (0.10g) with shaking for about 40 hours. Filtration and evaporation to dryness of the filtrate gave 1,2,3,4-tetrahydro-6-methoxyquinoline as a light-brown gum (0.97g). The structure was supported by nmr spectrum.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Based on G. W. Gribble, et al., Synthesis, 1975, 650-652, 6-methoxyquinoline (1.26 g, 7.9 mmol) was dissolved in glacial acetic acid (20 mL) under N2 at RT. Solid NaCNBH3 (2 g, 32 mmol) was added in small portions over a 45 min period. The reaction was heated to 50° C. for 8 h, then cooled to RT and stirred overnight. The reaction was quenched by cooling it to 0° C., and the pH of the solution was adjusted to 14 with 2 N NaOH. The solution was extracted 3 times with EtOAc. The EtOAc extracts were washed brine, combined, dried over Na2SO4, filtered, and concentrated, then eluted through a 17×2.5 cm column of silica gel (5% and 10% EtOAc/Hexane step gradient) giving 6-methoxy-1,2,3,4-tetrahydroquinoline as a red oil. This material was used without further purification.
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Methoxy-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
6-Methoxy-1,2,3,4-tetrahydroquinoline
6-Methoxy-1,2,3,4-tetrahydroquinoline
6-Methoxy-1,2,3,4-tetrahydroquinolin-5-amine
6-Methoxy-1,2,3,4-tetrahydroquinoline
6-Methoxy-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
6-Methoxy-1,2,3,4-tetrahydroquinoline

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